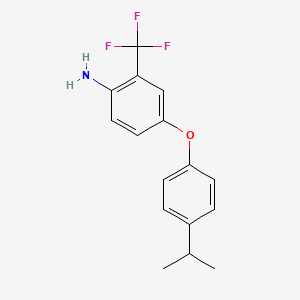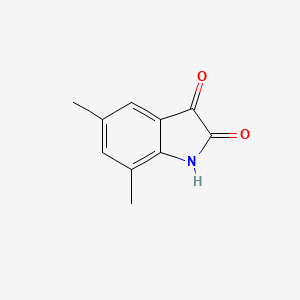
2,2',3,3',5,6-六氯联苯
描述
2,2',3,3',5,6-Hexachlorobiphenyl is a type of chlorinated biphenyl with chlorine atoms substituted at the 2, 2', 3, 3', 5, and 6 positions of the biphenyl structure. This compound is one of the numerous congeners of polychlorinated biphenyls (PCBs), which are known for their environmental persistence and potential health risks. The shorthand numbering system proposed for chlorobiphenyls, as mentioned in one of the papers, suggests a hexadecimal-based abbreviated designation for these compounds, which could be applied to 2,2',3,3',5,6-Hexachlorobiphenyl for ease of reference .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 2,2',3,3',5,6-Hexachlorobiphenyl, they do offer insights into the synthesis of related compounds. For example, the synthesis of oligothiophenes through palladium(0)-catalyzed coupling reactions, as well as the synthesis of other chlorinated organic compounds, can provide a basis for understanding the potential synthetic routes for chlorinated biphenyls . The regioselective synthesis methods and the use of palladium-catalyzed reactions could be relevant for the synthesis of specific PCB congeners.
Molecular Structure Analysis
The molecular structure of chlorinated biphenyls is characterized by two benzene rings connected by a single bond, allowing for rotation and the possibility of different conformations. The presence of chlorine atoms can influence the molecular conformation due to steric effects and electronic influences on the biphenyl skeleton. The papers discuss the importance of intramolecular interactions, such as hydrogen bonding and π-π stacking, which can also be relevant for understanding the molecular structure of chlorinated biphenyls .
Chemical Reactions Analysis
The oxidation reactions of related compounds, such as the oxidation of a tetramethyl-diphenyl-dithiabicyclohexane, provide insights into the reactivity of chlorinated biphenyls. The presence of chlorine atoms can affect the reactivity and the outcome of oxidation reactions. The papers also discuss the isomerization and further oxidation products, which can be relevant when considering the environmental degradation or metabolic transformation of PCBs .
Physical and Chemical Properties Analysis
The physical and chemical properties of chlorinated biphenyls are influenced by the degree of chlorination and the positions of the chlorine atoms. The papers describe the crystal structures of various chlorinated organic compounds, which can shed light on the packing, intermolecular interactions, and stability of these compounds. The properties such as crystallization behavior, hydrogen bonding, and stacking interactions are crucial for understanding the behavior of PCBs in the environment and their potential bioaccumulation .
科学研究应用
超临界流体中的溶解度
已研究了多氯联苯(PCB)同分异构体,包括2,2',3,3',5,6-六氯联苯,在超临界流体(如二氧化碳、二氧化碳/甲醇和二氧化碳/正丁烷)中的溶解度。这些溶解度使用气相色谱进行分析,并与溶剂的热力学性质相关联。这项研究对于理解PCBs在不同环境中的行为具有重要意义,并有助于开发其提取或净化方法(Anitescu & Tavlarides, 1999)。
肝微粒体酶活性
已研究了六氯联苯同分异构体,包括2,2',3,3',5,6-六氯联苯,对肝微粒体酶活性的影响。这些研究对于理解生物体内PCBs的代谢过程及其潜在生物影响至关重要(Stonard & Greig, 1976)。
振动圆二色性研究
使用振动圆二色性和量子化学计算确定了PCB甲基磺酮对映体的绝对结构,包括六氯联苯的衍生物。这项研究为理解PCBs的分子结构和行为提供了见解,这对于理解它们在环境和生物相互作用中的重要性至关重要(Döbler等人,2002)。
密度泛函理论研究
使用密度泛函理论进行的研究已确定了各种PCBs(包括六氯联苯)的电离势和电子亲和力。这些研究深入了解PCBs的电子性质,有助于评估其反应性和环境命运(Arulmozhiraja et al., 2002)。
动物体内代谢行为
已对各种动物中的六氯联苯同分异构体的代谢行为进行了研究,包括它们的排泄和代谢。这些研究提供了关于PCBs在生物系统中如何处理以及其潜在积累和毒性的关键信息(Hutzinger et al., 1972)。
安全和危害
The safety data sheet for a similar compound, 2,3,3’,4’,5,6-Hexachlorobiphenyl, suggests that it should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn when handling the substance .
属性
IUPAC Name |
1,2,4,5-tetrachloro-3-(2,3-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-6-3-1-2-5(10(6)16)9-11(17)7(14)4-8(15)12(9)18/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVWLHPJFOKUPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C2=C(C(=CC(=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1074173 | |
| Record name | 2,2',3,3',5,6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',5,6-Hexachlorobiphenyl | |
CAS RN |
52704-70-8 | |
| Record name | PCB 134 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052704708 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',3,3',5,6-Hexachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1074173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',3,3',5,6-HEXACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V584EA6T0Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





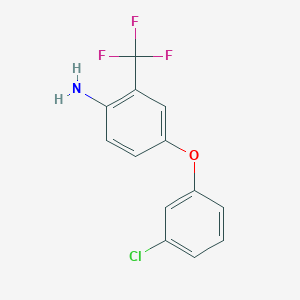
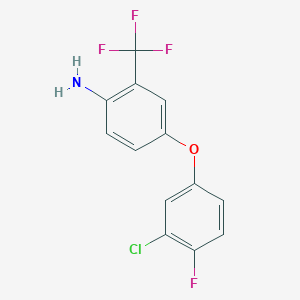



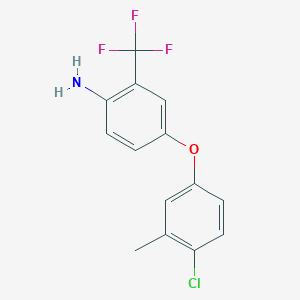
![Methyl 4-[4-amino-3-(trifluoromethyl)phenoxy]-benzoate](/img/structure/B1329160.png)
